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Compound of Interest

Compound Name: 4-Fluorophenyl acetate

Cat. No.: B1330353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for 4-fluorophenyl
acetate against its non-fluorinated analog, phenyl acetate, and a related halogenated

compound, 4-chlorophenyl acetate. By presenting key experimental data from Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), this document serves as a practical resource for the structural confirmation of 4-
fluorophenyl acetate.

Spectroscopic Data Comparison
The structural identity of 4-fluorophenyl acetate can be unequivocally confirmed by analyzing

its unique spectroscopic fingerprint and comparing it with related compounds. The following

tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS

analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule. The data for 4-fluorophenyl acetate shows characteristic shifts and coupling

patterns influenced by the electron-withdrawing fluorine atom.
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Compound
Chemical Shift (δ) ppm -
Aromatic Protons
(Integration)

Chemical Shift (δ) ppm -
Methyl Protons
(Integration)

4-Fluorophenyl acetate ~7.1 (m, 4H) ~2.2 (s, 3H)

Phenyl acetate 7.07-7.39 (m, 5H)[1] 2.29 (s, 3H)[1]

4-Chlorophenyl acetate ~7.0-7.4 (m, 4H) ~2.3 (s, 3H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
¹³C NMR spectroscopy probes the carbon framework of a molecule. The presence of the

fluorine atom in 4-fluorophenyl acetate significantly influences the chemical shifts of the

aromatic carbons, particularly the carbon directly bonded to fluorine (C-F bond), which exhibits

a large chemical shift and a characteristic coupling (¹JCF).

Compound C=O
C-O
(Aromatic)

C-F/C-Cl
(Aromatic)

Aromatic
Carbons

CH₃

4-

Fluorophenyl

acetate

~169 ~147
~160 (d, ¹JCF

≈ 245 Hz)
~123, ~116 ~21

Phenyl

acetate
169.5 150.7 -

121.6, 125.8,

129.4
21.2[1][2]

4-

Chlorophenyl

acetate

~169 ~149 ~131 ~123, ~129 ~21

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify functional groups present in a molecule. The key absorption

bands for the phenyl acetates are the C=O stretch of the ester group and the C-O stretches.

The C-F bond in 4-fluorophenyl acetate also gives rise to a characteristic absorption band.
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Compound C=O Stretch (cm⁻¹) C-O Stretch (cm⁻¹)
C-F/C-Cl Stretch
(cm⁻¹)

4-Fluorophenyl

acetate
~1765 ~1200, ~1160 ~1215

Phenyl acetate ~1760 ~1215, ~1190 -

4-Chlorophenyl

acetate
~1765 ~1210, ~1165 ~1090

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments. The molecular ion peak (M⁺) confirms the molecular weight of the

compound. The fragmentation pattern gives clues about the structure. For 4-fluorophenyl
acetate, the presence of fluorine is confirmed by the mass of the molecular ion.

Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

4-Fluorophenyl acetate 154 112, 84, 43

Phenyl acetate 136 94, 66, 43

4-Chlorophenyl acetate 170/172 (isotope pattern) 128/130, 99, 63, 43[3]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an

internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled carbon spectrum.

Set the spectral width to cover the range of 0 to 200 ppm.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak

(e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the

ATR crystal.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or clean ATR crystal.
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Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds like phenyl acetates.

Ionization: Use Electron Impact (EI) ionization at 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition:

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z

ratio.

Visualization of the Spectroscopic Workflow
The following diagram illustrates the logical workflow for confirming the structure of 4-
Fluorophenyl acetate using the described spectroscopic techniques.
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Workflow for Spectroscopic Structure Confirmation of 4-Fluorophenyl Acetate

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Comparative Analysis

Structure Confirmation

4-Fluorophenyl Acetate Sample

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts (δ)
Coupling Constants (J)

Functional Group
Frequencies (cm⁻¹)

Molecular Ion (M⁺)
Fragmentation Pattern

Comparison with Analogs
(Phenyl Acetate, 4-Chlorophenyl Acetate)

Structure Confirmed

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic confirmation of 4-Fluorophenyl Acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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